molecular formula C10H14N2O2 B6273167 3-amino-2-hydroxy-4-phenylbutanamide CAS No. 246856-66-6

3-amino-2-hydroxy-4-phenylbutanamide

Cat. No.: B6273167
CAS No.: 246856-66-6
M. Wt: 194.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-hydroxy-4-phenylbutanamide is a chiral organic compound characterized by a molecular formula of C 10 H 14 N 2 O 2 and the presence of multiple functional groups, including an amino group, a hydroxyl group, and a primary amide . The specific stereoisomer (2R,3S)-3-amino-2-hydroxy-4-phenylbutanamide is registered in the PubChem database under CID 13882357 . This configuration is part of a family of threo -3-amino-2-hydroxy acids, which are novel amino acids contained in known enzyme inhibitors such as bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase . The compound's structure, featuring both hydrophilic and lipophilic regions, provides a valuable scaffold for medicinal chemistry and drug discovery . Molecules with this core can be investigated for their potential as enzyme inhibitors or as building blocks for the synthesis of more complex pharmaceutical intermediates . The presence of the amide group can influence the compound's physicochemical properties and its ability to participate in hydrogen bonding, which is critical for molecular recognition processes in biological systems. The hydrochloride salt of this compound (CAS 247062-03-9) is commercially available for research purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

246856-66-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The MoOPH-mediated hydroxylation proceeds via a radical mechanism, where the molybdenum-oxo complex abstracts a hydrogen atom from the enolate α-carbon, forming a carbon-centered radical. Subsequent oxygen rebound creates the β-hydroxy group. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature−78°C to −40°CPrevents epimerization
SolventTHF/DMF (4:1)Enhances enolate stability
MoOPH Equivalents1.2–1.5 eqMaximizes conversion

This method achieves 65–72% isolated yield but requires chiral resolution to isolate the (2S,3S) diastereomer.

Direct Amidation of β-Hydroxy-γ-Amino Acids

Carbodiimide-Mediated Coupling

Patent EP2439205A1 details the conversion of 3-amino-2-hydroxy-4-phenylbutanoic acid to its amide using 2-(4-phenyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid and EDC/HOBt. The protocol involves:

  • Activating the carboxylic acid with EDC (1.2 eq) and HOBt (1.5 eq) in DMF at 0°C for 1 hr

  • Adding this compound hydrochloride (1.0 mmol)

  • Stirring at 5°C for 1 hr, then room temperature for 12 hr

This achieves 84% yield with >95% purity after recrystallization from ethyl acetate/hexane.

Hydrochloride Salt Formation

US20100216844A1 employs this compound hydrochloride (0.8 g, 3.9 mmol) in coupling reactions. The hydrochloride salt enhances solubility in polar aprotic solvents, facilitating amide bond formation at 5°C with minimal racemization.

Stereochemical Control and Industrial-Scale Production

Commercial synthesis (Calpac Lab) utilizes enzymatic resolution of the (2SR,3S) mixture using immobilized penicillin acylase, achieving ≥95% enantiomeric excess for the (2S,3S) configuration. Process economics are favorable:

MetricBatch ProcessContinuous Flow
Annual Capacity50 kg200 kg
Purity95%98%
Cost per kg$12,500$8,200

The continuous flow method reduces reaction time from 48 hr to 6 hr via in-line crystallization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Diastereomeric ExcessScalability
MoOPH Hydroxylation7278%Lab-scale
EDC/HOBt Amidation84>95%Pilot-scale
Enzymatic Resolution9595% eeIndustrial

The EDC/HOBt method is preferred for small-scale API synthesis, while enzymatic resolution dominates bulk production.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-hydroxy-4-phenylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Neuroscience

Potential Neuroprotective Effects
Research indicates that 3-amino-2-hydroxy-4-phenylbutanamide may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems is particularly noteworthy. For instance, studies have shown that this compound can enhance the effects of neuropeptides, potentially improving synaptic transmission and neuronal survival in models of neurodegeneration .

Case Study: Enkephalinase Inhibition
A significant application of this compound is its role as an inhibitor of enkephalinase, which is involved in the degradation of enkephalins—neuropeptides that play a critical role in pain modulation. Research demonstrated that derivatives of this compound could enhance morphine analgesia in animal models by inhibiting enkephalinase activity, thereby prolonging the action of endogenous opioids .

Pharmaceutical Development

Drug Synthesis
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents aimed at neurological disorders. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Case Study: Synthesis of Chiral Drugs
The compound has been utilized in the synthesis of chiral drugs, which are essential in pharmacology due to their varying effects based on stereochemistry. The ability to produce enantiomerically pure forms of drugs enhances therapeutic outcomes and minimizes adverse effects .

Biochemical Research

Amino Acid Metabolism Studies
Researchers are investigating the implications of this compound in amino acid metabolism. Its interactions with metabolic pathways provide insights into various metabolic disorders and potential therapeutic interventions .

Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-amino-2-hydroxybutanoic acidLacks phenyl groupSimpler structure, fewer biological interactions
4-amino-butyric acidAmino group at position 4Different functional profile; primarily neuroactive
PhenylalanineAromatic amino acidEssential amino acid; broader biological roles
2-hydroxy-4-phenybutyric acidHydroxyl group presentLess versatile in forming amides

Cosmetic Industry

Skincare Formulations
The compound's properties are being explored for use in skincare products, particularly those targeting skin hydration and repair. Its ability to interact with biological macromolecules suggests potential benefits in enhancing skin barrier functions and promoting healing processes .

Food Industry

Nutritional Additives
In the food sector, this compound is being investigated as a potential additive to enhance flavor profiles or nutritional value in functional foods. Its safety profile and bioactivity make it a candidate for further exploration in food technology .

Mechanism of Action

The mechanism of action of 3-amino-2-hydroxy-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways involved depend on the enzyme being targeted and the nature of the interaction between the compound and the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3-amino-2-hydroxy-4-phenylbutanamide are compared below with analogous compounds, focusing on molecular features, applications, and research findings.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Formula CAS No. Applications/Research Findings References
This compound Amino, hydroxy, amide, phenyl C₁₀H₁₃N₂O₂ 247062-03-9 Pharmaceutical intermediate; chiral synthesis
3-Oxo-2-phenylbutanamide (APAA) Ketone, amide, phenyl C₁₀H₁₁NO₂ 4433-77-6 Amphetamine synthesis precursor; forensic analysis
N-Hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide (AR-42) Hydroxamic acid, phenyl, amide C₁₉H₂₁N₃O₃ Histone deacetylase (HDAC) inhibitor; anticancer research
3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride Cyclobutyl, amino, hydroxy, amide C₉H₁₆ClN₂O₂ Experimental kinase inhibitor; modified lipophilicity
3-Amino-2-hydroxy-4-phenylbutanoic acid Amino, hydroxy, carboxylic acid, phenyl C₁₀H₁₁NO₃ Metabolite of phenylbutanamide derivatives; pharmacokinetic studies

Structural Analogues with Modified Backbones

  • 3-Oxo-2-phenylbutanamide (APAA): Replacing the amino and hydroxyl groups in the target compound with a ketone yields APAA, a precursor in illicit amphetamine synthesis. Its forensic relevance arises from its detection in wastewater as a marker of clandestine drug production . Unlike this compound, APAA lacks chiral centers, simplifying its synthesis but limiting its use in enantioselective drug development.
  • N-Hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide (AR-42): This hydroxamic acid derivative is a potent HDAC inhibitor, showing antitumor activity in preclinical studies. The benzamide moiety and hydroxamic acid group enhance metal-binding affinity, a feature absent in the target compound .

Isosteric and Stereochemical Variants

  • 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride: Substituting the phenyl group with a cyclobutyl ring alters steric and electronic properties, reducing aromatic interactions but increasing conformational rigidity. This variant is explored in kinase inhibition studies due to improved metabolic stability compared to phenyl-containing analogs .
  • 3-Amino-1-phenylbutane isomers: Linear amines like 3-amino-1-phenylbutane (CAS: 22148-77-2) lack hydroxyl and amide groups, resulting in higher volatility and lower polarity. These compounds are used in neuropharmacology but exhibit distinct pharmacokinetic profiles .

Functional Group Modifications

  • 3-Amino-2-hydroxy-4-phenylbutanoic acid: Oxidation of the amide group to a carboxylic acid produces this metabolite, which has reduced membrane permeability due to increased hydrophilicity. It serves as a biomarker in metabolic studies of phenylbutanamide derivatives .

Q & A

Basic: What are the optimized synthetic routes for 3-amino-2-hydroxy-4-phenylbutanamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves multi-step organic reactions, including chiral resolution steps to preserve stereochemical integrity. Key steps include:

  • Amidation and hydroxylation : Reaction of phenylbutanoic acid derivatives with ammonia under controlled pH to introduce the amino group.
  • Catalytic optimization : Use of transition metal catalysts (e.g., Pd or Ru complexes) to enhance reaction rates and enantioselectivity .
  • Purification : Crystallization (solvent-dependent) and column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) to isolate the product.
    Yield and purity are highly dependent on reaction temperature (typically 50–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reactants. Batch processes are favored for scalability, while continuous flow systems may improve reproducibility .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure, stereochemistry, and hydrogen bonding (e.g., hydroxyl and amide protons in DMSO-d6d_6) .
  • Mass spectrometry (HRMS) : To verify molecular weight and detect impurities via fragmentation patterns.
  • Chiral HPLC : For enantiomeric purity assessment using columns like Chiralpak IA/IB and mobile phases with chiral additives (e.g., β-cyclodextrin) .
  • X-ray crystallography : To resolve absolute configuration in single crystals, particularly for derivatives co-crystallized with target enzymes .

Basic: What are the primary biochemical applications of this compound in medicinal chemistry?

Answer:
This compound serves as a chiral building block for synthesizing enzyme inhibitors targeting:

  • Aminopeptidase N (APN) : Inhibition reduces angiogenesis in cancer models.
  • HIV-1 protease : Structural analogs disrupt viral polyprotein processing.
  • Renin : Modulates blood pressure via the renin-angiotensin system .
    Its hydroxyl and amino groups enable hydrogen bonding with catalytic residues, while the phenyl moiety contributes to hydrophobic pocket interactions. Activity is validated via fluorogenic substrate assays and crystallographic studies .

Advanced: How can researchers optimize enantioselective synthesis of this compound for high enantiomeric excess (ee)?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric hydrogenation to control stereochemistry at the hydroxyl and amino positions .
  • Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with lipases for kinetic resolution in tandem reactions.
  • Solvent engineering : Polar aprotic solvents (e.g., THF) enhance enantioselectivity by stabilizing transition states.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize side-product formation. Achievable ee >98% with these strategies .

Advanced: How can contradictory data in enzyme inhibition studies involving this compound be resolved?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in buffer pH, ionic strength, or temperature alter enzyme conformation. Standardize protocols using TRIS buffer (pH 7.4, 37°C) and pre-incubation times.
  • Off-target effects : Validate specificity via knockout cell lines or competitive inhibition assays with known inhibitors.
  • Structural analogs : Compare IC50_{50} values of derivatives to identify critical functional groups. Computational docking (e.g., AutoDock Vina) predicts binding modes and explains discrepancies .

Advanced: What computational methodologies are recommended to study the mechanism of this compound’s enzyme interactions?

Answer:

  • Molecular dynamics (MD) simulations : Analyze binding stability using AMBER or GROMACS with explicit solvent models (e.g., TIP3P water).
  • Quantum mechanics/molecular mechanics (QM/MM) : Probe electronic interactions at catalytic sites (e.g., charge transfer in APN inhibition).
  • Free-energy perturbation (FEP) : Calculate binding free energies for structure-activity relationship (SAR) refinement.
  • Crystallographic data integration : Overlay simulation trajectories with X-ray structures (PDB) to validate mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.